molecular formula C14H20Cl2N5O6P B12717897 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(4-nitrophenyl)-, P-oxide CAS No. 97139-36-1

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(4-nitrophenyl)-, P-oxide

Cat. No.: B12717897
CAS No.: 97139-36-1
M. Wt: 456.2 g/mol
InChI Key: IUODTNOTPYKXQK-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-nitrophenyl)-, P-oxide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-nitrophenyl)-, P-oxide involves multiple steps, including the formation of the oxazaphosphorin ring and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the P-oxide group makes it susceptible to oxidation reactions, often using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the oxazaphosphorin ring and the formation of simpler products.

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-nitrophenyl)-, P-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with cellular components and modulate biological pathways.

    Industry: The compound is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The oxazaphosphorin ring can interact with DNA, causing cross-linking and disrupting cellular processes. These interactions result in the modulation of various biological pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Compared to other similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(4-nitrophenyl)-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include:

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar oxazaphosphorin ring structure.

    Ifosfamide: Another chemotherapeutic agent with structural similarities but different pharmacological properties.

    Melphalan: Contains a bis(2-chloroethyl)amino group but lacks the oxazaphosphorin ring.

Properties

CAS No.

97139-36-1

Molecular Formula

C14H20Cl2N5O6P

Molecular Weight

456.2 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-nitrophenyl)urea

InChI

InChI=1S/C14H20Cl2N5O6P/c15-6-8-19(9-7-16)28(26)18-13(5-10-27-28)20(23)14(22)17-11-1-3-12(4-2-11)21(24)25/h1-4,13,23H,5-10H2,(H,17,22)(H,18,26)

InChI Key

IUODTNOTPYKXQK-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(NC1N(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O)N(CCCl)CCCl

Origin of Product

United States

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